Cobalt(2+) iron(2+) hydroxide (1/1/4)
Description
Significance of Mixed Metal Hydroxides in Advanced Materials Science
Mixed metal hydroxides, and the mixed metal oxides derived from them, are a cornerstone in various fields of chemistry, physics, and materials science. orientjchem.orgaip.org Their prominence stems from a unique combination of properties, including high redox activity, significant ion intercalation capacity, and high specific capacitance, which makes them highly adaptable for numerous applications. google.com These materials are integral to the development of catalysts, adsorbents, superconductors, semiconductors, and ceramics. orientjchem.org
In the context of energy applications, mixed-metal materials are particularly crucial. uoregon.edu They are investigated for their potential in enhancing catalytic performance for critical reactions like water splitting and CO2 reduction. aip.org The ability to fine-tune the chemical composition and structure of mixed metal hydroxides allows for the targeting of specific properties, opening up a vast landscape for the creation of new, highly efficient materials. google.com The synergistic interplay between different metal cations within the hydroxide (B78521) lattice can lead to enhanced functionalities that surpass those of their single-metal counterparts. aip.org This has propelled extensive research into multicomponent metal hydroxides to overcome the limitations of single metal-based materials, such as low charge mobility and limited stability. mdpi.com
Overview of Cobalt-Iron Hydroxide Architectures, including Layered Double Hydroxides
Cobalt-iron hydroxide systems can adopt several structural architectures, with the most prominent being the layered double hydroxides (LDHs). LDHs are inorganic ionic solids with a lamellar structure. google.comresearchgate.net The structure consists of positively charged brucite-like [Mg(OH)2] layers, where some of the divalent cations are substituted by trivalent cations, with charge-balancing anions and water molecules located in the interlayer region. researchgate.netrsc.org In the case of cobalt-iron hydroxides, Co(II) and Fe(II) can be oxidized to Co(III) and Fe(III) to form these layered structures. acs.org
The morphology of these materials is often characterized by plate- or flake-like structures. acs.org However, other forms, such as nanocones, have also been synthesized. acs.org The fundamental crystal structure of the divalent form, cobalt(II) hydroxide, is the brucite structure, where each cobalt ion is octahedrally coordinated to six hydroxide ions. wikipedia.org The addition of iron can create a solid solution, maintaining a similar morphology. acs.org
The interlayer spacing in Co-Fe LDHs is a critical parameter that can be modified. For instance, a one-step ionothermal strategy has been developed to synthesize Co-Fe LDHs with an expanded interplanar spacing of 11.3 Å. rsc.org This expansion is achieved by intercalating larger anions and solvent molecules, which can significantly enhance the material's electrochemical activity. rsc.org
Current State of Research on Cobalt(2+) Iron(2+) Hydroxide and Related Compositions
Current research on cobalt-iron hydroxides is heavily focused on their application as electrocatalysts, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. acs.orgrsc.org Studies have shown that the incorporation of iron into cobalt hydroxide structures can dramatically enhance OER activity. acs.orgescholarship.org The intrinsic OER activity of Co1–xFex(OOH) was found to be approximately 100 times higher for an iron content (x) of around 0.6–0.7 compared to pure cobalt oxyhydroxide. acs.orgescholarship.org
The synergistic effect between cobalt and iron is a central theme in ongoing research. researchgate.net It is hypothesized that iron acts as the highly active site for the OER, while the cobalt oxyhydroxide matrix primarily serves as a conductive and chemically stable host. acs.orgescholarship.org The electronic interaction between cobalt and iron is strong, leading to modifications in the electronic structure of the catalyst. acs.org
Recent advancements in synthesis methods have enabled the creation of novel cobalt-iron hydroxide nanostructures with improved performance. Defect-rich ultrathin Co-Fe LDH nanosheets have been developed, which exhibit enhanced activity for both the OER and the hydrogen evolution reaction (HER). acs.org The exfoliation process used to create these nanosheets generates more coordinatively unsaturated metal sites and improves electronic conductivity. acs.org Furthermore, the synthesis of Co(II)Fe(II) hydroxide nanocones has been reported, which, after oxidation to Co(II)4Fe(III)1, show high activity for the OER. acs.org
The stability of these materials under operational conditions is another critical area of investigation. While iron-rich Co1–xFex(OOH) films (x > 0.54) tend to dissolve under anodic polarization, those with lower iron content appear more stable. acs.org
Research Scope and Outline Organization
This article provides a focused overview of the chemical compound Cobalt(2+) Iron(2+) Hydroxide (1/1/4) and related cobalt-iron hydroxide systems. The scope is centered on the fundamental materials science of these compounds. The content is organized to first establish the broader significance of mixed metal hydroxides. It then delves into the specific architectural arrangements of cobalt-iron hydroxides, with a particular focus on layered double hydroxides. The subsequent section summarizes the current state of scientific research, highlighting key findings and advancements in the field. This structure allows for a comprehensive understanding, starting from a general context and progressively narrowing down to the specific research frontiers of cobalt-iron hydroxide systems.
Structure
2D Structure
Properties
CAS No. |
108658-66-8 |
|---|---|
Molecular Formula |
CoFeH4O4 |
Molecular Weight |
182.81 g/mol |
IUPAC Name |
cobalt(2+);iron(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
HSQIWKNMXNBSTL-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Co+2] |
Origin of Product |
United States |
Synthesis Methodologies for Cobalt Iron Hydroxide Systems
Chemical Co-precipitation Techniques
Chemical co-precipitation is a widely utilized, straightforward, and scalable method for synthesizing cobalt-iron hydroxides. This technique involves the simultaneous precipitation of cobalt and iron ions from a solution by adding a precipitating agent, typically a base. The process allows for the formation of intimately mixed hydroxides, including layered double hydroxides (LDHs).
The pH of the reaction medium is a critical parameter in the co-precipitation synthesis of cobalt-iron hydroxides, as it dictates the formation and composition of the final product. The process often involves titrating a solution containing cobalt(II) and iron(III) cations with an alkaline solution, such as sodium hydroxide (B78521), to a specific final pH value. nih.gov
Research shows that as the pH increases from an initial value of around 1.8, iron(III) begins to precipitate as ferrihydrite. nih.gov As the pH continues to rise, cobalt(II) ions adsorb onto the ferrihydrite surface, which can promote a redox reaction between the adsorbed Co(II) and the Fe(III) in the ferrihydrite. nih.gov The characteristic layered double hydroxide (LDH) structure of cobalt-iron hydroxide typically begins to form at a pH of around 7. nih.gov The amount of cobalt successfully incorporated into the iron hydroxide precipitate is also highly dependent on pH, with studies showing the highest adsorption (99%) occurring at a pH of 7. ubc.ca
Temperature is another key factor influencing the precipitation process. Studies on the adsorption of cobalt onto freshly precipitated ferric hydroxide have been conducted at temperatures ranging from 20°C to 35°C. ubc.ca While the effect of temperature was found to be less pronounced than that of pH, it can still influence the kinetics of precipitation and the crystallinity of the resulting material. ubc.ca
Table 1: Effect of pH on Cobalt-Iron Hydroxide Synthesis via Co-precipitation
| pH Range | Observed Phenomena | Resulting Phase |
|---|---|---|
| 1.8 - 2.6 | Precipitation of trivalent iron(III) cations begins. nih.gov | Ferrihydrite nih.gov |
| > 2 | Sorption of cobalt(II) onto the ferrihydrite surface. nih.gov | Ferrihydrite with adsorbed Co(II) nih.gov |
| ~ 7 | Formation of characteristic LDH diffraction peaks. nih.gov | Co/Fe Layered Double Hydroxide (LDH) nih.gov |
This table summarizes the progression of cobalt-iron hydroxide formation as a function of pH during a co-precipitation synthesis.
The choice of metal precursors and the anions present in the reaction solution significantly impacts the structure and properties of the final cobalt-iron hydroxide product. Typically, soluble salts such as nitrates (e.g., Co(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O) or chlorides are used as sources for cobalt and iron cations. rsc.orgrsc.org The precipitating agent is usually a strong base like sodium hydroxide, and often a source of carbonate, such as sodium carbonate (Na₂CO₃), is included. nih.gov
The anions present in the solution can be incorporated into the interlayer space of the layered double hydroxide structure to balance the positive charge of the metal hydroxide layers. These intercalated anions play a crucial role in determining the interlayer spacing. For instance, the presence of carbonate ions (CO₃²⁻) is common in co-precipitation methods, leading to the formation of carbonate-intercalated CoFe-LDH. nih.gov Other anions like chloride (Cl⁻) and cyanate/isocyanate can also be intercalated, influencing the material's properties. rsc.org The ability to control the type and concentration of these intercalated anions allows for the fine-tuning of the material's structure for various applications.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanomaterials. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. acs.orgacs.org
For cobalt-iron hydroxide systems, these methods can produce materials with high crystallinity and controlled morphology. For example, a one-step ionothermal strategy, which is a type of solvothermal synthesis using an ionic liquid analog (a deep eutectic solvent), has been developed to synthesize cobalt-iron layered double hydroxide (CoFe LDH). rsc.orgresearchgate.net This particular method, involving a "two-stage water injection," successfully produced CoFe-LDH with an expanded interplanar spacing of 11.3 Å. rsc.org The expansion was attributed to the intercalation of molecules like acetaldehyde, ethanol, and biuret, along with carbonate anions. rsc.org This demonstrates the capability of solvothermal methods to create unique structural features by manipulating the reaction environment. rsc.orgresearchgate.net
Electrodeposition Strategies
Electrodeposition is a powerful technique for fabricating thin films and nanostructured materials directly onto a conductive substrate. This method offers excellent control over film thickness, morphology, and composition by adjusting electrochemical parameters like current density, potential, and deposition time. acs.org
In the synthesis of cobalt-iron hydroxides, cathodic electrodeposition is a common approach. This process typically involves the electrochemical reduction of nitrate (B79036) ions (NO₃⁻) at the electrode surface. acs.org This reduction increases the local pH at the substrate, which in turn induces the precipitation of metal hydroxides (Co(OH)₂ and Fe(OH)₂) from the metal salts present in the electrolyte bath. acs.org This method has been used to deposit Co₁₋ₓFeₓ(OH)₂ films at room temperature. acs.org The composition of the resulting film (i.e., the Fe/Co ratio) can be controlled by adjusting the ratio of metal ions in the deposition solution, although the ratio in the film may differ from that in the solution. acs.org This technique is particularly useful for creating binder-free electrodes where the active material is grown directly on the current collector, ensuring good electrical contact. acs.org
Pulsed Laser Ablation in Liquid Phase
Pulsed Laser Ablation in Liquid (PLAL) is a top-down, "green" synthesis method for producing high-purity, ligand-free colloidal nanoparticles. nih.gov The process involves irradiating a solid target submerged in a liquid with a high-power pulsed laser beam. rsc.orgresearchgate.net The intense laser energy ablates material from the target, creating a plasma plume that quickly cools and condenses in the liquid environment, forming nanoparticles. nih.gov
This technique has been applied to synthesize cobalt oxide/hydroxide nanoparticles by using a bulk cobalt target in an aqueous solution. rsc.orgresearchgate.net By controlling parameters such as laser fluence, wavelength, and the solvent environment, the size, morphology, and structure of the resulting nanoparticles can be tailored. rsc.orgresearchgate.net For mixed metal systems like cobalt-iron hydroxide, a composite target or co-ablation of separate targets could be employed. A variation of this approach involves using a multi-metallic hydroxide precursor, prepared via co-precipitation, which is then transformed using a nanosecond pulsed laser to create a high-entropy metal (oxy)hydroxide. chemrxiv.org The rapid heating and cooling rates inherent to the PLAL process can lead to the formation of unique, metastable phases not accessible through conventional synthesis routes.
Redox-Assisted Precipitation Methods
Redox-assisted precipitation is a less common but effective strategy that utilizes a redox reaction between precursor species to drive the formation of the desired compound. A notable example is the acidic redox-assisted precipitation (ARP) method used to synthesize cobalt iron oxides. nsysu.edu.twacs.org
This technique involves the reaction between a cobalt(II) salt (e.g., Co(OAc)₂) and a strong oxidizing agent that also serves as the iron source, such as potassium ferrate(VI) (K₂FeO₄), under acidic and often hydrothermal conditions. nsysu.edu.twacs.org In this process, Co(II) is oxidized to Co(III), while Fe(VI) is reduced to Fe(III), leading to the co-precipitation of a mixed-metal oxide or hydroxide. researchgate.net This synthesis route is advantageous because the redox interaction between the cobalt and iron species can lead to the formation of highly uniform, microscopically homogeneous products with predominantly mixed-metal Co-O-Fe moieties. nsysu.edu.twacs.org The resulting materials have shown different Co/Fe ratios and properties compared to those prepared by traditional alkaline precipitation methods. nsysu.edu.tw
Table 2: Overview of Synthesis Methodologies
| Synthesis Method | Key Principle | Typical Precursors | Controlled Parameters |
|---|---|---|---|
| Chemical Co-precipitation | Simultaneous precipitation of metal ions from solution via pH change. nih.gov | Co(NO₃)₂, FeCl₃, NaOH, Na₂CO₃ nih.govrsc.org | pH, Temperature, Precursor Ratio nih.govubc.ca |
| Hydrothermal/Solvothermal | Chemical reaction in a solvent above its boiling point in a sealed vessel. acs.org | CoCl₂, FeCl₃, Deep Eutectic Solvent rsc.org | Temperature, Pressure, Reaction Time, Solvent acs.org |
| Electrodeposition | Cathodic reduction of anions (e.g., NO₃⁻) increases local pH, causing precipitation on an electrode. acs.org | Co(NO₃)₂, Fe(NO₃)₂ acs.org | Current Density, Potential, Deposition Time acs.org |
| Pulsed Laser Ablation | Ablation of a solid target in a liquid by a high-power laser to form nanoparticles. rsc.org | Solid Co/Fe alloy target, or MMOH precursor rsc.orgchemrxiv.org | Laser Fluence, Wavelength, Pulse Duration rsc.org |
| Redox-Assisted Precipitation | A redox reaction between metal precursors drives the precipitation. nsysu.edu.tw | Co(OAc)₂, K₂FeO₄ nsysu.edu.twacs.org | Precursor Ratio, Reaction Time, Temperature nsysu.edu.tw |
This interactive table provides a comparative summary of the different synthesis techniques for cobalt-iron hydroxide systems.
Strategies for Morphological and Structural Control
The functional properties of cobalt-iron hydroxide systems are intrinsically linked to their morphology and crystal structure. Consequently, significant research has focused on developing precise synthesis strategies to control these characteristics at the nanoscale. The ability to tailor features such as dimensionality, surface area, porosity, interlayer spacing, and defect density is crucial for optimizing their performance in various applications. Key strategies employed include the use of structure-directing agents like surfactants and templates, as well as the meticulous control of reaction parameters.
Control via Surfactants and Templates
Surfactants and templates are widely utilized to direct the nucleation and growth of cobalt-iron hydroxide crystals, leading to a variety of controlled morphologies.
Surfactants act as capping agents or soft templates, adsorbing onto specific crystallographic faces of the growing nanoparticles to modulate their growth rates in different directions. The choice of surfactant—anionic, cationic, or non-ionic—plays a critical role in determining the final particle size and shape. For instance, surfactants can influence reaction pathways even before nucleation, leading to nanoparticles with distinct properties. In the synthesis of cobalt-based hydroxides, agents like sodium dodecyl sulfate (B86663) (SDS) have been instrumental in achieving specific morphologies such as nanocones, whereas their absence leads to the formation of hexagonal nanoplates.
Templates , both hard and soft, provide a predefined scaffold for the growth of nanostructures.
Hard templates , such as anodic aluminum oxide (AAO) and SBA-15 silica (B1680970), offer a rigid framework with well-defined pores or channels. Nanowires and nanotubes of cobalt-iron materials can be synthesized by infiltrating the template with a precursor solution, followed by reaction and subsequent removal of the template. This method allows for precise control over the diameter and length of the resulting nanostructures.
Soft templates , including micelles or liquid metal alloys, offer a more dynamic approach. For example, a Ga-based liquid alloy has been used as a reactive template to synthesize various Co-based hollow nanoparticles. The fluidity of the liquid metal facilitates large-scale production, and post-treatment can convert the initial hollow structures into other compounds like CoS₂ and CoSe₂.
The table below summarizes the influence of different structure-directing agents on the morphology of cobalt-based hydroxide systems.
| Agent Type | Specific Agent | Effect on Morphology | Resulting Nanostructure |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Directs growth to form conical structures | α-Co(OH)₂ Nanocones |
| Surfactant | Oleic Acid (OA) & Trioctylphosphine Oxide (TOPO) | Promotes diffusional growth | Single crystalline nanoparticles |
| Hard Template | SBA-15 Silica | Confines growth within mesoporous channels | Cobalt iron oxide nanowires |
| Hard Template | Anodic Aluminum Oxide (AAO) | Provides a scaffold for 1D growth | Cobalt ferrite (B1171679) nanotubes/nanowires |
| Soft Template | Ga-based Liquid Alloy | Acts as a reactive template for shell formation | Hollow Co(OH)₂ nanoparticles |
Control of Reaction Parameters
The morphology and structure of cobalt-iron hydroxides are highly sensitive to the conditions under which they are synthesized. Adjusting parameters such as pH, temperature, reactant concentrations, and solvent composition provides a powerful means of control.
pH Value: The pH of the reaction medium is a critical factor, particularly in co-precipitation methods. It governs the supersaturation level and the hydrolysis rates of the metal precursors, thereby influencing nucleation and growth. For Co/Fe-based layered double hydroxides (LDHs), the synthesis process is pH-dependent, with different intermediate phases forming as the pH increases. For example, ferrihydrite may precipitate at a low pH, followed by cobalt sorption and the eventual formation of the LDH structure at a higher pH.
Temperature and Reaction Time: These parameters significantly affect the crystallinity and morphology of the final product. Higher temperatures and longer reaction times generally promote better crystallinity and can lead to the growth of larger particles or the transformation of morphologies. In the synthesis of β-Co(OH)₂, for instance, increasing the reaction temperature and duration was found to increase the thickness of the resulting nanosheets. Solvothermal processes have shown that reaction time can drive morphological transformations, such as the evolution of solid microspheres into flower-like hollow structures through an Ostwald ripening mechanism.
Reactant Concentration and Ratios: The initial concentration of metal salts and the molar ratios between reactants can dictate the resulting phase and morphology. Studies on α-Co(OH)₂ have shown that low concentrations of the cobalt precursor lead to the formation of nanoflakes, while higher concentrations produce nanorods. Similarly, the Fe/Co atomic ratio in the initial solution impacts the reaction dynamics and the final composition of cobalt-iron LDHs.
Solvent System: The choice of solvent can influence precursor solubility and interaction, leading to different crystal structures. For example, using a water-methanol solvent system instead of pure water has been shown to favor the formation of hydrotalcite-type cobalt hydroxide with a sheet-like morphology, whereas a water-only solvent can produce brucite-type hydroxide with a rod-like morphology.
Post-synthesis Treatment: Electrochemical activation is another strategy to modify the morphology and crystal structure. Applying cyclic voltammetry can regulate the electronic states and morphology of CoFe-LDHs, creating more active sites and enhancing performance in applications like supercapacitors.
The following table details how varying reaction parameters can control the structural and morphological outcomes in cobalt-iron hydroxide synthesis.
| Parameter | Condition | Effect | Resulting Structure/Morphology | Reference |
| pH | Increasing pH from 2 to >7 | Sequential precipitation and transformation | Ferrihydrite → pristine LDHs → CoII₄FeII₂CoIII₂ LDHs | |
| Temperature | 90 °C vs. 60 °C (Reflux method) | Higher temperature favors product formation | β-Co(OH)₂ hexagonal plates (no product at 60°C) | |
| Reactant Conc. | Low (5 mmol) vs. High (50 mmol) Co salt | Alters coordination environment | α-Co(OH)₂ nanoflakes vs. nanorods | |
| Solvent | Water-Methanol vs. Water-only | Affects dissolved oxygen and crystal type | Hydrotalcite-type sheets vs. Brucite-type rods | |
| Post-synthesis | Electrochemical CV Activation | Regulates morphology and electronic states | Increased active sites, enhanced performance |
By carefully selecting and controlling these synthesis strategies, it is possible to engineer cobalt-iron hydroxide materials with desired morphologies and structural features, thereby fine-tuning their properties for specific advanced applications.
Structural Elucidation and Morphological Characteristics of Cobalt Iron Hydroxide Systems
Layered Double Hydroxide (B78521) (LDH) Framework
Cobalt-iron hydroxide systems are characterized by their Layered Double Hydroxide (LDH) structure, which consists of positively charged layers and charge-balancing anions in the interlayer space. mdpi.comresearchgate.net This architecture is fundamental to the material's chemical and physical behavior.
Brucite-like Layers and Interlayer Anion Intercalation
The nature of the intercalated anion can significantly influence the interlayer spacing. researchgate.net A variety of anions can be incorporated, including carbonate (CO₃²⁻), chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻), as well as larger organic anions. rsc.orgmdpi.comnih.gov For instance, the intercalation of larger anions like benzoate (B1203000) can lead to an expanded interlayer spacing compared to smaller anions like carbonate. nih.gov This tunability of the interlayer space is a key feature of LDHs. rsc.org
Cation Distribution and Isomorphic Substitution within Layers
Within the brucite-like layers, the cobalt and iron cations are distributed. While the prompt specifies Co(II) and Fe(II), it is important to note that much of the existing research focuses on Co-Fe LDH systems where iron is in the +3 oxidation state. In such systems, the substitution of a divalent cation (like Co²⁺) with a trivalent cation (like Fe³⁺) results in a net positive charge on the hydroxide layers, which is balanced by the interlayer anions. nih.gov
Crystalline Phases and Phase Transitions
Cobalt-iron hydroxide systems can exist in different crystalline phases and undergo transformations, particularly under electrochemical conditions or upon thermal treatment. These phase transitions are critical as they can significantly alter the material's properties and functionality.
Alpha (α) and Gamma (γ) Phase Transformations under Operando Conditions
The α-phase of cobalt hydroxide is a hydrotalcite-like structure that contains intercalated anions and water molecules, leading to a larger interlayer spacing. wikipedia.org The γ-phase is often formed during electrochemical oxidation. Operando studies, which are conducted while the material is functioning, have provided insights into these transformations. For instance, in NiFe LDHs, an analogous system, operando X-ray diffraction has shown a reversible transition from an α-LDH to a γ-LDH phase under applied oxidative potential, characterized by a contraction of the interlayer spacing. ku.dkresearchgate.net
For cobalt-based hydroxides, electrochemical oxidation can transform α-Co(OH)₂ into γ-CoOOH. rsc.orgmorressier.com This transformation involves changes in the oxidation state of cobalt and the local coordination environment. morressier.com While direct operando studies on Co(II)Fe(II) hydroxide are not extensively documented, the behavior of related LDH systems suggests that similar potential-induced phase transitions are likely to occur, influencing the material's electrocatalytic activity. nih.gov
Formation of Spinel Structures from Hydroxide Precursors
Thermal decomposition of cobalt-iron hydroxide precursors is a common method to synthesize spinel-structured mixed metal oxides. acs.org When Co-Fe LDHs are heated, they lose interlayer water and anions, and the hydroxide layers collapse and rearrange to form a more stable spinel structure (AB₂O₄). oup.comnih.gov For example, Co-Fe carbonate hydroxide precursors can be thermally decomposed to yield cation-deficient mixed oxides with a cubic spinel structure at temperatures between 300-400 °C. oup.com
The formation of the spinel phase is often accompanied by the oxidation of Co(II) to Co(III). nih.gov The resulting cobalt-iron spinel oxides, such as CoFe₂O₄, are known for their magnetic and catalytic properties. rsc.org The process involves an intermediate hydroxide oxide type structure before the final spinel lattice is formed. oup.com The conditions of the thermal treatment, such as the atmosphere (e.g., air vs. nitrogen), can influence the final product and suppress or promote spinel formation. nih.gov
Nanostructured Architectures
The morphology and architecture of cobalt-iron hydroxides at the nanoscale play a crucial role in determining their performance in various applications. Researchers have developed methods to synthesize these materials with controlled and diverse nanostructures.
These materials are often synthesized as two-dimensional nanosheets due to their layered crystal structure. mdpi.commdpi.com These nanosheets can be further assembled into more complex three-dimensional hierarchical structures, such as nanoarrays or flower-like morphologies. mdpi.comrsc.org Such architectures are advantageous as they provide a high surface area and expose more active sites, which is beneficial for applications like catalysis. mdpi.comnih.gov
For instance, CoFe-LDH nanosheets have been grown on various substrates to create structured electrodes. nih.govdocumentsdelivered.com The synthesis can also be designed to produce hollow or porous structures, further enhancing the surface area and accessibility of active sites. mdpi.com The use of templates, such as metal-organic frameworks (MOFs), can guide the formation of specific nanostructures. mdpi.comresearchgate.net The resulting nanostructured materials often exhibit improved electrochemical performance compared to their bulk counterparts. mdpi.com
Nanosheets and Ultrathin Structures
Cobalt-Iron Hydroxide systems, particularly in the form of layered double hydroxides (LDHs), are frequently synthesized as nanosheets and other ultrathin structures to maximize their chemically active surface areas. researchgate.net These morphologies are advantageous due to the high exposure of active sites. researchgate.netrsc.org The synthesis of ultrathin CoFe-LDH nanosheets can be achieved through various methods, including solvothermal and hydrothermal routes, as well as exfoliation of bulk LDH material. rsc.orgacs.org
The choice of solvent plays a critical role in the formation of these structures. For instance, using methanol (B129727) as a solvent in a solvothermal process at 130 °C for 18 hours has been shown to produce pure CoFe-LDH nanosheets, whereas using water under similar hydrothermal conditions may result in the formation of metal oxides instead. rsc.orgresearchgate.net Another approach involves a bottom-up method where ultrathin CoFe-LDH nanosheets, with a thickness of less than 5 nm, are grown directly on oxidized carbon nanotube surfaces in a formamide (B127407) aqueous solution. researchgate.net Hierarchical hollow nanocubes composed of ultrathin CoFe-LDH nanosheets have also been successfully prepared. nih.gov
Exfoliation is another common technique to produce ultrathin nanosheets. This can be achieved by treating the LDH material in a solution, such as a DMF-ethanol solvent, which delaminates the layered structure. acs.orgresearchgate.net This process not only reduces the thickness but also expands the interlayer spacing. Atomic Force Microscopy (AFM) has been used to confirm the ultrathin nature of these nanosheets, with some studies reporting thicknesses of approximately 3 nm. acs.orgresearchgate.net The development of these ultrathin structures is a key strategy for enhancing the performance of CoFe-hydroxide materials in various applications. rsc.org
| Synthesis Method | Resulting Structure | Reported Thickness | Reference |
|---|---|---|---|
| Bottom-up growth on carbon nanotubes | Ultrathin Nanosheets | < 5 nm | researchgate.net |
| Rapid nucleation in colloid mill | Defect-rich Nanosheets | ~3 nm | acs.orgresearchgate.net |
| Solvothermal (Methanol solvent) | Pure Phase Nanosheets | Not specified | rsc.orgresearchgate.net |
| Exfoliation in DMF-ethanol | Delaminated Nanosheets | Not specified | acs.orgresearchgate.net |
Porous Architectures and Surface Area Considerations
The creation of porous architectures in Cobalt-Iron Hydroxides is a crucial strategy for enhancing material performance by increasing the specific surface area and facilitating mass transport. rsc.orgrsc.org Hierarchical porous structures, often composed of interconnected ultrathin nanosheets, can be synthesized via a simple one-step precipitation process involving Co²⁺ and Fe³⁺ ions. rsc.org This method avoids more complex, multi-step procedures while creating a structure with a high surface area. rsc.org
The Brunauer–Emmett–Teller (BET) analysis is commonly used to quantify the specific surface area of these materials. For instance, a Ru-doped CoFe-LDH catalyst was reported to have a BET surface area of 185.6 m²/g, a significant increase compared to the 107.5 m²/g of the undoped CoFe-LDH. researchgate.net The increase in surface area is often linked to the formation of mesopores, which is confirmed by pore size distribution analysis. mdpi.com
Embedding ultrathin CoFe-LDH nanosheets into other conductive structures, such as Cu₃N nanowire arrays, can create 3D core-shell architectures. rsc.org This design significantly increases the specific surface area and improves charge transport and mechanical stability. rsc.org The porous nature of these composites allows for better accessibility of reactants to the active sites, which is a direct result of the high surface area and interconnected pore network. rsc.orgmdpi.com The optimization of porous architectures and the maximization of surface area are therefore key considerations in the design of advanced CoFe-hydroxide materials. rsc.org
| Material | Synthesis Feature | Specific Surface Area (BET) | Key Finding | Reference |
|---|---|---|---|---|
| CoFe-LDH | Hierarchical porous structure from ultrathin nanosheets | Not specified | High activity due to composition and porous design. | rsc.org |
| CoFe-LDH | Undoped baseline | 107.5 m²/g | Lower surface area compared to doped version. | researchgate.net |
| CoFeRu-LDH | Ru-doped | 185.6 m²/g | Doping significantly increases surface area. | researchgate.net |
| Cu₃N@CoFe-LDH | 3D core-shell architecture | Not specified | Structure enhances surface area and charge transport. | rsc.org |
Defect Chemistry and Vacancy Engineering
Defect chemistry and vacancy engineering are powerful tools for tuning the electronic and catalytic properties of Cobalt-Iron Hydroxides. magtech.com.cn The intentional introduction of defects, such as oxygen and cation vacancies, can create more coordinatively unsaturated metal sites, which often serve as highly active centers. acs.orgresearchgate.net These defects can significantly alter the material's electronic structure, leading to enhanced performance. documentsdelivered.com
Oxygen vacancies are a common type of defect engineered into CoFe-LDH systems. mdpi.com They can be introduced through methods like plasma etching or by using certain dopants that promote their formation. rsc.orgacs.org For example, treating CoFe-LDH with plasma can induce massive defects and even phase transformations. rsc.org The presence of oxygen vacancies has been shown to improve electronic conductivity and expose more active sites. researchgate.netimlimit.com Characterization techniques like X-ray photoelectron spectroscopy (XPS) and electron spin resonance (ESR) spectroscopy can confirm the increased concentration of defects. imlimit.com
Cation vacancies, including cobalt vacancies, can also be engineered into the LDH structure. acs.orgrsc.org These defects can be created during synthesis, for instance, through rapid nucleation in a colloid mill, which results in abundant unsaturated sites. acs.orgresearchgate.net The presence of cation vacancies can regulate the electronic properties of the material, for instance by creating an electron-rich environment on adjacent metal sites, which can boost catalytic activity. nih.gov Theoretical calculations, such as density functional theory (DFT), are often employed to understand how vacancies modify the electronic structure and lower the energy barriers for chemical reactions. acs.orgrsc.org The strategic introduction of vacancies is a key method for optimizing the intrinsic activity of CoFe-hydroxide materials. magtech.com.cn
| Defect Type | Engineering Method | Effect | Characterization/Theory | Reference |
|---|---|---|---|---|
| Oxygen Vacancies | Plasma etching | Creates massive defects, phase transformation. | - | rsc.org |
| Oxygen Vacancies | Exfoliation in DMF-ethanol | Exposes more active sites, improves electronic conductivity. | XPS, ESR | researchgate.netimlimit.com |
| Cation Vacancies | Designing high-entropy LDHs | Optimizes adsorption energy of intermediates. | DFT calculations | rsc.org |
| Cobalt & Oxygen Vacancies | Rapid nucleation in colloid mill | Creates abundant unsaturated sites, enhances catalytic performance. | DFT calculations | acs.orgresearchgate.net |
| Cationic Vacancies | Defect regulation strategy | Induces optimized electron distribution. | - | nih.gov |
Advanced Characterization Techniques for Cobalt Iron Hydroxide Systems
Spectroscopic Analyses for Elemental and Chemical State Information
Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of cobalt-iron hydroxide (B78521) systems, offering insights into the oxidation states of the metallic centers and the nature of their chemical bonds.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of cobalt-iron hydroxide, XPS is crucial for determining the oxidation states of cobalt and iron.
Research Findings:
The analysis of the Co 2p XPS spectrum for cobalt-iron hydroxides reveals the presence of both Co(II) and Co(III) species. The Co 2p3/2 and Co 2p1/2 main peaks are accompanied by shake-up satellite peaks, which are characteristic of the high-spin Co(II) state in an octahedral coordination environment. The binding energy of the Co 2p3/2 peak for Co(II) is typically observed around 780.5-781.9 eV, while for Co(III) it appears at a slightly higher binding energy. researchgate.netnih.gov The presence of these multiple oxidation states is often linked to surface oxidation or the inherent electronic structure of the mixed-metal hydroxide.
Similarly, the Fe 2p spectrum provides information on the oxidation state of iron. The Fe 2p3/2 and Fe 2p1/2 peaks for Fe(II) and Fe(III) are found at distinct binding energies. For instance, Fe(II) typically shows a Fe 2p3/2 peak around 709-711 eV, whereas Fe(III) is observed at higher binding energies of 711-713 eV. The deconvolution of these peaks allows for the quantification of the relative amounts of Fe(II) and Fe(III) in the sample.
Wide-scan XPS surveys confirm the presence of cobalt, iron, and oxygen, and can also detect other elements, such as nitrogen if nitrate (B79036) precursors are used in the synthesis. nih.gov The O 1s spectrum can be deconvoluted into components corresponding to metal-oxygen bonds (M-O), hydroxyl groups (M-OH), and adsorbed water molecules. nih.gov
| Element | Orbital | Typical Binding Energy (eV) for Co(II)Fe(II)(OH)4 | Species |
| Co | 2p3/2 | 780.5 - 781.9 | Co(II) |
| Fe | 2p3/2 | 709 - 711 | Fe(II) |
| O | 1s | ~531.2 | M-OH |
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Research Findings:
XANES analysis of the Co K-edge and Fe K-edge provides information on the oxidation state and coordination environment of the cobalt and iron atoms. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energies. For cobalt-iron hydroxides, operando XANES experiments have shown that partial oxidation of Fe ions can occur under certain conditions, such as during electrocatalytic oxygen evolution. researchgate.net
EXAFS provides information about the local atomic structure, including bond distances and coordination numbers. For cobalt-iron (oxy)hydroxides, EXAFS analysis at the Fe K-edge has revealed Fe-O bond lengths and Fe-Fe distances. researchgate.net These measurements have been crucial in understanding the structural changes that occur during electrochemical processes. For example, a shortening of the Fe-O bond length has been observed during oxygen evolution, indicating a change in the local coordination environment of the iron atoms. researchgate.net
| Technique | Information Obtained | Typical Findings for Cobalt-Iron Hydroxide |
| XANES | Oxidation state, coordination geometry | Partial oxidation of Fe during electrochemical processes. researchgate.net |
| EXAFS | Bond distances, coordination numbers | Fe-O and Fe-Fe distances determined; shortening of Fe-O bond during oxygen evolution. researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a compound. In cobalt-iron hydroxide, FTIR is particularly useful for identifying the vibrations of the hydroxyl groups and any intercalated anions.
Research Findings:
The FTIR spectra of cobalt-iron layered double hydroxides (LDHs) typically show a broad and strong absorption band in the region of 3000-3600 cm-1, which is attributed to the O-H stretching vibrations of the hydroxyl groups in the hydroxide layers and of intercalated water molecules. researchgate.net A band around 1630 cm-1 is assigned to the bending mode of interlayer water molecules. researchgate.net The presence of other anions, such as carbonate or nitrate, can also be identified. For example, a band around 1364 cm-1 is characteristic of the asymmetric stretching of carbonate ions. researchgate.net In some cases, bands corresponding to the carboxylate group (-COO-) may be observed if acetate (B1210297) precursors are used in the synthesis. researchgate.net The low-frequency region (below 1000 cm-1) contains bands related to the metal-oxygen (Co-O, Fe-O) and metal-hydroxyl (Co-OH, Fe-OH) vibrations. researchgate.net
| Frequency Range (cm-1) | Vibrational Mode | Assignment |
| 3000 - 3600 | O-H stretching | Hydroxyl groups and intercalated water researchgate.net |
| ~1630 | H-O-H bending | Interlayer water molecules researchgate.net |
| ~1364 | Asymmetric stretching | Carbonate ions researchgate.net |
| < 1000 | Metal-Oxygen/Hydroxide vibrations | Co-O, Fe-O, Co-OH, Fe-OH researchgate.net |
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structure of a material. It is complementary to FTIR spectroscopy and is particularly sensitive to the metal-oxygen lattice vibrations.
Research Findings:
| Raman Shift (cm-1) | Vibrational Mode | Assignment in Cobalt Hydroxide |
| ~458 | O-Co-O bending | Bending mode of the hydroxide lattice nih.gov |
| ~520 | Co-O symmetric stretching | Ag stretching mode nih.gov |
Diffraction Methods for Crystalline Structure and Phase Identification
Diffraction techniques are essential for determining the crystal structure, phase purity, and crystallite size of cobalt-iron hydroxide materials.
X-ray Diffraction (XRD) is the primary technique used to determine the crystallographic structure of a material. For layered materials like cobalt-iron hydroxide, XRD provides information on the stacking of the layers and the interlayer spacing.
Research Findings:
The XRD patterns of cobalt-iron hydroxides often exhibit the characteristic features of layered double hydroxides (LDHs) or brucite-like structures. For α-Co(OH)2, the XRD pattern shows broad and asymmetric peaks, indicating a turbostratic structure with stacking faults. researchgate.net In contrast, β-Co(OH)2 displays sharper and more symmetric peaks, characteristic of a more crystalline brucite-type structure. researchgate.netinoe.ro The presence of iron in the structure can lead to shifts in the diffraction peak positions due to the difference in ionic radii between Co2+ and Fe2+. The (00l) reflections are particularly important as they provide information about the interlayer spacing. For instance, the position of the (003) peak in LDHs can be used to calculate the basal spacing, which is related to the size of the intercalated anions.
| Phase | Crystal System | Typical XRD Characteristics |
| α-Co(OH)2 | Rhombohedral | Broad, asymmetric peaks, indicating a turbostratic structure. researchgate.net |
| β-Co(OH)2 | Hexagonal | Sharp, symmetric peaks, characteristic of a brucite-like structure. researchgate.netinoe.ro |
| CoFe-LDH | Rhombohedral | Characteristic (003) and (006) reflections. researchgate.net |
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a pivotal transmission electron microscopy (TEM) technique used to determine the crystallographic structure of materials. When applied to cobalt-iron hydroxide systems, particularly in the form of layered double hydroxides (LDHs), SAED patterns provide critical information about their crystallinity and atomic arrangement.
Analysis of Co-Fe LDH materials frequently reveals SAED patterns with clear, distinct diffraction spots arranged in a hexagonal pattern. This hexagonal symmetry is a characteristic feature of the brucite-like layers in LDHs and confirms the single-crystal nature of the analyzed nanosheets. researchgate.net The sharpness and arrangement of these diffraction spots are indicative of a well-ordered crystalline structure.
In some instances, the SAED patterns of Co-Fe based materials may show dotted, polycrystalline rings, which can suggest the presence of nanoparticles or smaller crystalline domains. mdpi.comresearchgate.net For materials composed of well-dispersed nanoparticles on a layered structure, the SAED pattern can confirm the crystallinity of the individual components. researchgate.net For example, analysis of a Co-Fe layered material decorated with nanoparticles identified a lattice fringe of 0.37 nm corresponding to the (006) plane, which confirmed its rhombohedral phase. researchgate.net The absence of certain diffraction peaks in the SAED pattern can also be informative, suggesting a preferential orientation of the nanosheets, often parallel to the substrate. researchgate.net
Microscopic Probes for Morphology and Nanostructure
Microscopic techniques are indispensable for visualizing the surface morphology and internal nanostructure of cobalt-iron hydroxide, revealing features that govern its material properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is employed to examine the surface topography and morphology of cobalt-iron hydroxide. SEM images consistently show that these materials are composed of nanostructured architectures. A common morphology observed is that of vertically oriented platelets or nanosheets, each with a diameter of approximately 100 nm. mdpi.com This structure is characteristic of materials adopting a brucite-like layered arrangement.
The synthesis conditions, such as temperature and reaction time, have a significant impact on the resulting morphology. For CoFe-LDH, synthesis at different temperatures (e.g., 130 °C, 150 °C, and 170 °C) can lead to distinct variations in the structure of the nanosheets. researchgate.net In some preparations, the nanosheets self-assemble into hierarchical, flower-like superstructures. rsc.org These complex structures are formed by thin nanosheets, typically 10-15 nm in thickness and 100-150 nm in length, creating a porous and high-surface-area material. rsc.org The addition of iron into the cobalt hydroxide structure does not substantially alter the platelet-like morphology, suggesting the formation of a solid solution. mdpi.com
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer deeper insights into the internal structure, crystallinity, and atomic-level details of cobalt-iron hydroxide materials. TEM images of CoFe-LDH confirm the presence of ultrathin nanosheets, often appearing as folded or wrinkled layers, which attests to their two-dimensional nature. researchgate.net
HRTEM provides direct visualization of the crystal lattice. In CoFe-LDH systems, HRTEM images show well-defined crystallinity and a hexagonal lattice structure. researchgate.net A key capability of HRTEM is the measurement of lattice fringes, which are the periodic lines corresponding to the spacing between atomic planes. This data is crucial for identifying specific crystal phases and orientations. For related cobalt hydroxides, distinct lattice spacings have been identified; for example, α-Co(OH)₂ shows a lattice fringe of 0.39 nm corresponding to its (006) crystal plane, while β-Co(OH)₂ exhibits a spacing of 0.27 nm for its (110) plane. tandfonline.com
| Material Phase | Lattice Spacing (nm) | Corresponding Crystal Plane | Reference |
|---|---|---|---|
| α-Co(OH)₂ | 0.39 | (006) | tandfonline.com |
| β-Co(OH)₂ | 0.27 | (110) | tandfonline.com |
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis techniques are used to study the thermal stability and decomposition behavior of cobalt-iron hydroxide, providing information on how the material transforms upon heating.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For cobalt-iron hydroxide and related LDH structures, the TGA curve typically displays several distinct stages of weight loss, corresponding to different decomposition events.
The first stage, occurring from ambient temperature up to approximately 220 °C, involves a weight loss of about 15%. mdpi.com This is attributed to the removal of physisorbed water from the surface and weakly bound interlayer water molecules. mdpi.comresearchgate.net The second major weight loss event is due to the dehydroxylation of the brucite-like layers, where structural hydroxyl groups are removed as water. This process is typically completed by around 350 °C. researchgate.net A subsequent weight loss step, often occurring at higher temperatures, corresponds to the decomposition of any interlayer anions (such as carbonate) and the ultimate transformation of the hydroxide into a more stable mixed metal oxide phase. researchgate.netresearchgate.net The total weight loss for CoFe-LDH upon heating to 800 °C can be around 35%. researchgate.net
| Temperature Range (°C) | Weight Loss (%) | Decomposition Process | Reference |
|---|---|---|---|
| Room Temp. - 220 | ~15 | Dehydration (removal of adsorbed and interlayer water) | mdpi.com |
| ~220 - 350 | Variable | Dehydroxylation of hydroxide layers | researchgate.net |
| > 350 | Variable | Decomposition of interlayer anions and oxide formation | researchgate.netresearchgate.net |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique identifies exothermic and endothermic events occurring during heating. The DTA curve for CoFe-LDH complements the TGA data by revealing the thermal nature of the decomposition steps. researchgate.net
Typically, two primary endothermic peaks are observed. The first is a broad peak occurring at temperatures below 250 °C, which corresponds to the energy absorbed for the removal of surface and interlayer water (dehydration). researchgate.net The second, often sharper, endothermic peak appears at a higher temperature, around 325 °C. researchgate.net This peak is associated with the dehydroxylation of the LDH layers and the decomposition of interlayer anions. researchgate.net In addition to endothermic events, exothermic peaks may appear at higher temperatures, indicating crystallization of the newly formed mixed metal oxide phases.
Operando and In-situ Characterization for Mechanistic Insights
Operando and in-situ characterization techniques are indispensable tools for elucidating the dynamic structural and electronic changes within cobalt-iron hydroxide systems during electrochemical processes, particularly the oxygen evolution reaction (OER). These methods allow for the real-time monitoring of the catalyst under actual operating conditions, providing crucial insights into the reaction mechanisms that are not accessible through ex-situ analysis. mdpi.com By directly observing the catalyst's behavior at the molecular level as it functions, researchers can identify transient species, determine the true active sites, and understand the roles of different components within the material. mdpi.comchimia.ch
Key techniques such as X-ray absorption spectroscopy (XAS), Raman spectroscopy, and Mössbauer spectroscopy have been pivotal in unraveling the complex interplay between cobalt and iron in these systems. nih.govresearchgate.netresearchgate.net These studies have consistently revealed that the catalyst's as-prepared state often differs significantly from its structure under catalytic conditions, highlighting the necessity of in-situ and operando investigations. chimia.chresearchgate.net
Detailed Research Findings
Operando X-ray Absorption Spectroscopy (XAS):
Operando XAS has been instrumental in tracking the oxidation states and local coordination environments of both cobalt and iron during the OER. A significant finding is the dynamic change in the oxidation state of iron. nih.govresearchgate.netosti.govescholarship.org Studies have demonstrated that while cobalt's oxidation state may not change significantly in the presence of iron during oxygen evolution, iron undergoes partial oxidation from Fe³⁺ to a higher oxidation state, potentially Fe⁴⁺. mdpi.comnih.govresearchgate.netosti.govescholarship.orgfu-berlin.de This oxidation of iron is concurrent with the onset of the OER, strongly suggesting that these higher-valent iron species are key participants in the catalytic cycle. nih.govresearchgate.netosti.govescholarship.org
In cobalt-iron (oxy)hydroxide (Co(Fe)OₓHᵧ) systems, operando XAS revealed a shortening of the Fe-O bond length during oxygen evolution, which is consistent with the formation of a more oxidized iron species. nih.govresearchgate.netosti.govescholarship.orgresearchgate.net Conversely, in the absence of iron, cobalt oxidation is observed during the OER. nih.govresearchgate.netosti.govescholarship.org This indicates a different water oxidation mechanism when iron is present, supporting the hypothesis that oxidized iron species are the active sites for water oxidation in Co(Fe)OₓHᵧ. nih.govosti.govescholarship.org
| Technique | Catalyst System | Observation | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Operando XAS | Co(Fe)OₓHᵧ | Partial oxidation of Fe and shortening of Fe-O bond length. | Supports the hypothesis that oxidized iron species are involved in water-oxidation catalysis. | nih.govresearchgate.netosti.govescholarship.org |
| Operando XAS | Co(Fe)OₓHᵧ | Cobalt oxidation is observed only in the absence of iron. | Demonstrates a different mechanism for water oxidation in the presence and absence of iron. | nih.govresearchgate.netosti.govescholarship.org |
| In-situ XAS | Cobalt-iron oxyhydroxides | Detection of iron in oxidation states ≥ IV during the OER. | Confirms that iron has substantial redox activity and is not merely a spectator species. | fu-berlin.de |
In-situ Raman Spectroscopy:
In-situ Raman spectroscopy provides complementary information on the vibrational modes of the catalyst, offering insights into structural transformations and the formation of intermediate species. researchgate.netresearchgate.netrsc.orgnih.gov For cobalt-iron oxide systems, in-situ Raman studies have observed the evolution of the catalyst surface under applied potential. nih.gov For instance, as-prepared materials often transform into an intermediate active state, such as Co(Fe)-OOH, under OER conditions. nih.gov
These studies can also detect the presence of active oxygen species, such as peroxyl groups (–OOH), on the catalyst surface during the OER. researchgate.net The dynamic transformation between metal oxides and oxyhydroxides, which is crucial for catalytic activity, can be monitored in real-time. researchgate.net In cobalt hydroxide systems, in-situ Raman has indicated that multivalent cobalt centers are the true active sites during the OER process. researchgate.net The structural transformation of Co₃O₄ to CoO(OH) has been shown to be closely related to OER activity. rsc.org
| Technique | Catalyst System | Observed Spectral Changes | Mechanistic Insight | Reference |
|---|---|---|---|---|
| In-situ Raman | Co/Fe oxides | Evolution of bands corresponding to Co(Fe)-OOH under OER conditions. | Reveals the formation of an intermediate active phase on the catalyst surface. | nih.gov |
| In-situ Raman | Metal foils with FeOₓHᵧ | Detection of active oxygen species (e.g., peroxyl groups) on Co surfaces. | Provides evidence for the role of surface intermediates in the OER mechanism. | researchgate.net |
| In-situ Raman | Co(OH)₂ | Changes in vibrational modes indicating the presence of multivalent Co centers. | Identifies the true active sites during the OER process. | researchgate.net |
In-situ Mössbauer Spectroscopy:
These advanced operando and in-situ characterization techniques provide a dynamic picture of the structural and electronic evolution of cobalt-iron hydroxide catalysts. The collective findings underscore that the high activity of these materials stems from a synergistic interplay between cobalt and iron, where iron sites, activated to higher oxidation states, play a direct role in the catalytic cycle for oxygen evolution. researchgate.net
Electronic Structure and Redox Behavior in Cobalt Iron Hydroxide Systems
Oxidation States and Valence Fluctuations of Cobalt and Iron
In cobalt-iron hydroxide (B78521) systems, both cobalt and iron can exist in multiple oxidation states, and their valence states can fluctuate depending on the chemical environment and applied electrochemical potential. Cobalt is primarily found in the +2 and +3 states (Co²⁺ and Co³⁺), though higher oxidation states like Co⁴⁺ have been proposed under strong oxidizing conditions. mpg.deyoutube.com The Co²⁺ ion is often the starting state in synthesis, which can then be electrochemically oxidized to Co³⁺. youtube.comacs.orgquora.com In many stable layered double hydroxide structures, a portion of the divalent cations (like Co²⁺) is substituted by trivalent cations to impart a positive charge on the hydroxide layers. researchgate.net While the specified compound contains Iron(2+), in the context of layered hydroxides, Fe²⁺ is readily oxidized to Fe³⁺, which plays a crucial role in stabilizing the LDH structure. mpg.denih.govresearchgate.net Some research suggests that during catalytic processes like the oxygen evolution reaction (OER), iron can achieve oxidation states of +4 or even higher. mpg.defu-berlin.de
The ratio of Co³⁺ to Co²⁺ is a critical parameter that influences the material's properties, and this ratio can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS). doi.org The transition between these states is often observed as a distinct redox wave in cyclic voltammetry. acs.org For instance, an irreversible oxidation peak observed in the first voltammetric cycle of Co₁₋ₓFeₓ(OH)₂ films is attributed to the transformation of Co(OH)₂ to CoOOH. acs.org The incorporation of iron into the cobalt hydroxide lattice significantly influences the redox behavior of cobalt. A notable observation is the anodic shift (a shift to a more positive potential) of the Co²⁺/Co³⁺ redox wave as the iron content increases. acs.orgmdpi.comnih.gov This indicates that the oxidation of Co²⁺ becomes more difficult in the presence of iron, pointing to a strong electronic interaction between the two metal centers. acs.orgmdpi.com
| Metal Ion | Common Oxidation States | Role and Behavior in CoFe Hydroxide |
|---|---|---|
| Cobalt (Co) | +2, +3, +4 | Co²⁺ is the initial state, reversibly oxidizing to Co³⁺. The Co²⁺/Co³⁺ redox transition is fundamental to charge storage and electrocatalysis. youtube.comacs.org The Co⁴⁺ state may be involved as a transient species in catalytic cycles. mpg.de |
| Iron (Fe) | +2, +3, ≥+4 | While potentially starting as Fe²⁺, it is typically present as Fe³⁺, which stabilizes the positively charged layers of the LDH structure. nih.govresearchgate.net It is considered a primary active site for catalysis and may reach higher oxidation states (≥IV) during OER. mpg.defu-berlin.de |
Interplay and Synergistic Effects between Cobalt and Iron Centers
A significant synergistic effect between cobalt and iron centers is widely reported in CoFe-based layered double hydroxides, leading to enhanced catalytic activity that surpasses that of the individual components. mpg.denih.govresearchgate.net This synergy stems from strong electronic interactions that modify the electronic structure of the catalyst. acs.orgnih.gov The incorporation of iron has been shown to increase the intrinsic catalytic activity of the cobalt sites by a substantial margin. acs.orgnih.gov
Charge Transport Mechanisms within Layered Structures
Efficient electrocatalysis requires effective charge transport from the underlying electrode to the active sites on the catalyst surface. acs.org In CoFe (oxy)hydroxide systems, the charge transport mechanism is closely linked to the oxidation state of the metal centers. In their resting, reduced state (containing Co²⁺), the films are typically electrical insulators. acs.orgnih.gov However, upon anodic polarization, a sharp increase in electrical conductivity is observed, which is correlated with the onset of the Co²⁺ to Co³⁺ oxidation wave. acs.orgnih.gov
Once oxidized, the Co₁₋ₓFeₓ(OOH) material becomes conductive, with an effective conductivity measured to be in the range of 0.7–4 mS cm⁻¹ at potentials relevant for the oxygen evolution reaction. acs.orgnih.gov This transition enables efficient electron flow through the material. Interestingly, unlike in analogous nickel-iron (Ni-Fe) systems, the addition of iron to cobalt (oxy)hydroxide does not necessarily increase its electrical conductivity relative to pure cobalt (oxy)hydroxide (CoOOH). acs.org The layered structure of these materials is inherently beneficial for charge transport, allowing electrons to move along the conductive metal-hydroxide sheets. The conductivity is generally sufficient to ensure that it does not limit the catalytic activity for films of typical thickness (e.g., ~50-100 nm). acs.org
Electronic Band Structure and Density of States
The electronic band structure and density of states (DOS) provide theoretical insight into the electronic properties of materials like cobalt-iron hydroxides. These properties are typically investigated using computational methods such as density functional theory (DFT). acs.orgrsc.org Such calculations for various layered double hydroxides indicate that they are often semiconductors with band gaps that allow for the absorption of visible light. acs.org
| Property | Key Findings from DFT Studies on LDHs |
|---|---|
| Band Gap | Many transition-metal LDHs are calculated to be semiconductors that can respond to visible light. acs.org |
| Exposed Surface | The (003) plane is often the most preferably exposed surface in LDH materials. acs.org |
| Density of States (DOS) | The valence band maximum (VBM) is typically derived from O-2p orbitals and metal d-orbitals. The conduction band minimum (CBM) is often dominated by metal d-orbitals. rsc.orgresearchgate.net |
| Effect of Doping | Introducing a second metal (e.g., Fe into Co-LDH) can increase the DOS near the Fermi level, enhancing metallic character and conductivity. researchgate.net |
Influence of Surface State and Electronic Environment on Redox Potentials
The redox potentials of the metal centers in cobalt-iron hydroxides are highly sensitive to the surface state and the local electronic environment. As previously noted, a key finding is that the incorporation of iron into the cobalt (oxy)hydroxide lattice leads to a significant anodic (positive) shift in the redox potential associated with the Co²⁺/Co³⁺ couple. acs.orgmdpi.comnih.gov This shift is a direct consequence of the strong electronic interactions between the neighboring cobalt and iron atoms, which alters the energy required to remove an electron from the Co²⁺ center. acs.orgnih.gov
The surface of the material is not static during electrochemical operation. It can undergo reconstruction, where the local atomic and electronic structure changes in response to the applied potential and the presence of electrolyte ions. nih.gov For example, an as-deposited Co(OH)₂ surface layer can be irreversibly oxidized to form a more stable CoOOH phase. acs.org The surface oxidation state, particularly the ratio of Co³⁺ to Co²⁺, is a critical factor that determines the material's catalytic activity. nih.gov The local environment, including the type of intercalated anions and the degree of hydration, can also influence the electronic structure and, consequently, the redox potentials of the active metal sites.
Theoretical and Computational Investigations of Cobalt Iron Hydroxide Systems
Density Functional Theory (DFT) for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms and electronic properties of cobalt-iron hydroxide (B78521) materials. DFT calculations allow for the exploration of the electronic structure, which is fundamental to understanding the catalytic activity and stability of these compounds. Strong electronic interactions between cobalt and iron are known to modify the electronic structure of the catalyst. For instance, the substitution of iron into the cobalt hydroxide lattice can make the oxidation of Co²⁺ more difficult, indicating a significant electronic interplay between the two metal centers. acs.org
DFT can be combined with other methods, such as the computational hydrogen electrode method, to quantify the kinetic characteristics of reaction mechanisms. This involves calculating the Gibbs free energy change for each step of a reaction, allowing for the identification of the potential-determining step. mdpi.com Furthermore, DFT calculations have been instrumental in understanding how the electronic structure is reconstructed at interfaces, such as in CoFe alloy/Co₂C core-shell heterostructures, where electron transfer between different components can enhance catalytic activity by modifying the d-band center of cobalt. mdpi.com
DFT is extensively used to model the active sites and reaction intermediates in cobalt-iron hydroxide catalysts. The active sites in these materials are often complex, and their precise nature can be difficult to determine experimentally. DFT calculations can help identify the most probable active sites by comparing the calculated properties of different model structures with experimental data. nih.gov For example, in the context of the oxygen evolution reaction (OER), it is hypothesized that iron serves as the most active site, while the cobalt hydroxide matrix primarily acts as a conductive and stabilizing host. acs.org
The modeling of reaction intermediates, such as adsorbed oxygen-containing species in the OER, is critical for understanding the reaction pathway. DFT can be used to determine the optimized geometries and adsorption energies of these intermediates on the catalyst surface. mdpi.com This information is essential for constructing free-energy diagrams and identifying the rate-limiting steps of the catalytic cycle. researchgate.net The presence of oxygen vacancies can also be modeled, which are known to influence the electronic structure and enhance catalytic activity by creating active centers for the adsorption of reactants. researchgate.net
A key application of DFT in the study of cobalt-iron hydroxide catalysts is the prediction of energy barriers and reaction overpotentials. The overpotential, which is the difference between the thermodynamic and applied potential required to drive a reaction at a certain rate, is a critical measure of a catalyst's efficiency. DFT calculations can predict the theoretical overpotential by determining the free energy of the highest-energy intermediate in the reaction pathway. mdpi.comresearchgate.net
By calculating the activation barriers for elementary reaction steps, DFT can provide insights into the reaction kinetics. mdpi.com For instance, DFT has been used to show that modifying the electronic structure of the active site, for example, through doping or creating heterostructures, can lower the energy barrier of the rate-determining step, thereby reducing the overpotential. mdpi.comrsc.org These theoretical predictions are invaluable for screening new catalyst compositions and structures with potentially enhanced performance.
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations provide a powerful method for studying the dynamic behavior of cobalt-iron hydroxide systems, particularly at interfaces with liquid water. frontiersin.orgaip.org These simulations, which are based on first-principles electronic structure calculations, allow for the investigation of the structure and reactivity of the catalyst surface in a realistic aqueous environment. AIMD can be used to study properties such as the adsorption and dissociation of water molecules, the formation of hydrogen bonds, and proton transfer events. frontiersin.org
For instance, AIMD simulations of Co₃O₄ surfaces in contact with water have revealed that water adsorbs through a partially dissociative mechanism, with the degree of dissociation depending on the specific surface termination. frontiersin.org Such simulations offer insights into the structural response of the substrate to the presence of water and the nature of the interfacial water layer, which are crucial for understanding the catalytic mechanism. frontiersin.orgaip.org In the context of hydrated cobalt porphyrins, a related system, AIMD has been used to investigate the structural and dynamical properties of the hydrated complexes, revealing details of water binding and exchange. acs.org
Computational Approaches for Understanding Phase Transitions
Computational methods are also employed to understand and predict phase transitions in cobalt-iron hydroxide systems. The stability and activity of these materials can be highly dependent on their crystal phase. For example, layered α-type cobalt hydroxides can undergo phase conversions to the brucite-like β-Co(OH)₂. rsc.org
Kinetic studies of these phase conversions can be modeled using computational approaches to determine the mechanism of the transformation, such as whether it is diffusion-controlled or phase-boundary-controlled. rsc.org While direct computational prediction of phase transitions in complex mixed-metal hydroxides is challenging, theoretical calculations can provide insights into the relative stabilities of different phases and the energetic driving forces for transformation.
Benchmarking and Validation of Theoretical Models
The accuracy of theoretical models is paramount for their predictive power. Therefore, benchmarking and validation against experimental data are crucial steps in computational studies of cobalt-iron hydroxide systems. The calculated properties, such as geometric structures, vibrational frequencies, and electronic properties, should be compared with experimental results from techniques like X-ray diffraction, spectroscopy, and electrochemical measurements. nih.govnih.gov
For example, the predicted CN⁻ and CO frequencies from DFT calculations on models of the diiron active site in [Fe]-hydrogenase have been shown to have a high correlation with measured frequencies, lending confidence to the proposed structures and oxidation states. nih.gov Similarly, in the study of paramagnetic nickel and cobalt complexes, which serve as models for active sites in enzymes, DFT calculations have been tested for their ability to reproduce experimental EPR properties. nih.gov Such validation efforts are essential for refining computational methodologies and ensuring their reliability in predicting the behavior of complex materials like cobalt-iron hydroxides.
Data Tables
Table 1: Key Theoretical and Computational Methods for Cobalt-Iron Hydroxide Systems
| Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. | Provides understanding of active sites, reaction intermediates, energy barriers, and overpotentials. acs.orgmdpi.commdpi.com |
| Ab Initio Molecular Dynamics (AIMD) | Study of dynamic behavior at interfaces. | Reveals details of water adsorption, dissociation, and interfacial structure. frontiersin.orgaip.orgnih.gov |
| Kinetic Modeling | Understanding phase transitions. | Determines mechanisms of phase conversions (e.g., diffusion-controlled vs. phase-boundary-controlled). rsc.org |
| Benchmarking and Validation | Ensuring accuracy of theoretical models. | Compares calculated properties with experimental data to validate computational methods. nih.govnih.gov |
Applications in Electrocatalysis of Cobalt Iron Hydroxide Systems
Oxygen Evolution Reaction (OER) Electrocatalysis
The OER is the anodic half-reaction in water electrolysis and is often the kinetic bottleneck due to its complex four-electron transfer process. Cobalt-iron hydroxides have demonstrated remarkable activity for this reaction, often outperforming precious metal catalysts.
Fundamental Mechanisms of OER (e.g., Mars van Krevelen)
The precise mechanism of OER on cobalt-iron hydroxides is a subject of ongoing investigation. One proposed pathway is the Mars-van-Krevelen mechanism, which involves lattice oxygen participation. In this mechanism, oxygen atoms from the catalyst's lattice are directly involved in the formation of O2, creating oxygen vacancies that are subsequently replenished by hydroxide (B78521) ions from the electrolyte. Isotope-labeling experiments on related nickel-iron systems have provided evidence for this lattice oxygen-mediated mechanism. researchgate.netnih.gov The traditional adsorbate evolution mechanism (AEM) is also considered, where all oxygen atoms in the evolved O2 originate from water molecules. mdpi.com This process involves the sequential adsorption of hydroxide ions onto the metal active sites, followed by several proton-coupled electron transfer steps to form O-O bonds. mdpi.comnih.gov
Role of Synergistic Co-Fe Interactions in OER Activity
A significant enhancement in OER activity is observed when iron is incorporated into cobalt hydroxide structures. acs.orgescholarship.orgnih.gov This synergistic effect is attributed to several factors. The introduction of iron modifies the electronic structure of the cobalt centers, as evidenced by an anodic shift in the Co(2+/3+) redox wave. acs.orgescholarship.orgnih.gov This electronic interaction is believed to optimize the binding energies of OER intermediates, thereby lowering the overpotential required for the reaction. researchgate.net
Research has shown that the intrinsic OER activity of Co1–x Fex(OOH) can be up to 100 times higher than that of pure CoOOH. acs.orgescholarship.orgnih.gov It is hypothesized that iron acts as the primary active site, while the cobalt oxyhydroxide matrix serves as a conductive and stabilizing host. acs.orgescholarship.orgnih.gov This is supported by findings that pure FeOOH has low apparent OER activity due to its poor electrical conductivity, a limitation that is overcome when incorporated into the more conductive CoOOH framework. acs.orgescholarship.orgnih.gov Density functional theory (DFT) calculations have further illuminated these synergistic effects, indicating that the interplay between iron and cobalt atoms facilitates enhanced electrocatalytic performance. nih.gov
Impact of Surface Reconstruction and In-situ Active Phase Formation
Under OER conditions, cobalt-iron hydroxides often undergo surface reconstruction, leading to the in-situ formation of the true active phase. acs.orgnih.gov Initially prepared materials can be considered as pre-catalysts that transform into highly active oxyhydroxide species under anodic polarization. cityu.edu.hk For instance, cobalt-based catalysts have been observed to convert to a CoOOH phase during the OER. nih.gov The presence of iron appears to stabilize this active CoOOH phase, preventing its conversion to less active species like CoO2. nih.gov
This dynamic transformation is crucial for the catalyst's performance. The formation of amorphous or defect-rich surface layers can expose more active sites and enhance the intrinsic activity of the material. mdpi.com In-situ and operando spectroscopic techniques, such as X-ray absorption spectroscopy and Raman spectroscopy, have been instrumental in observing these structural and electronic changes during catalysis, confirming the formation of high-valent metal species (e.g., Fe⁴⁺) that are believed to be key to the catalytic cycle. nih.govrsc.org
Strategies for Enhancing OER Activity and Stability
Several strategies have been developed to further boost the OER performance and durability of cobalt-iron hydroxide systems. These approaches aim to increase the number of active sites, improve intrinsic activity, and enhance electrical conductivity and structural integrity.
Defect Engineering: Introducing defects, such as oxygen vacancies, into the catalyst structure can create more coordinatively unsaturated metal sites, which can serve as highly active centers for OER. nih.govrsc.org
Surface Modification and Doping: Modifying the surface with other elements or functional groups can tune the electronic properties and enhance catalytic activity. rsc.org For example, incorporating elements like phosphorus, sulfur, or boron has shown promise. mdpi.com
Morphology Control: Synthesizing nanostructures with high surface area and controlled morphology, such as nanosheets or nanoflakes, can maximize the exposure of active sites to the electrolyte. rsc.orgnih.gov
Conductive Substrates: Growing the catalyst directly on conductive substrates like nickel foam or carbon paper improves charge transport and provides mechanical stability. nih.govcityu.edu.hknih.gov
Compositional Optimization: Systematically varying the Co/Fe ratio is crucial, as studies have shown that an optimal ratio exists for achieving maximum OER activity. acs.orgescholarship.org
| Catalyst System | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|
| CoFe/NF (nanosheets on Nickel Foam) | 220 | - | nih.gov |
| CoFe LDH-F (exfoliated Layered Double Hydroxide) | - (outperforms IrO₂) | - | nih.govacs.org |
| NaBH₄-treated CoFeOₓHᵧ | 270 | - | mdpi.com |
| Co₅Fe₅MoO@CP (molybdate on Carbon Paper) | 245 | 92.2 | nih.gov |
| Co₀.₂₀Fe₀.₈₀OOH | 383 | - | acs.org |
Hydrogen Evolution Reaction (HER) Electrocatalysis
While cobalt-iron hydroxides are more renowned for their OER activity, they also exhibit catalytic properties for the HER, the cathodic half-reaction in water splitting. In alkaline media, the HER proceeds through the Volmer-Tafel or Volmer-Heyrovsky mechanisms, which involve the adsorption of water molecules and the subsequent formation and release of hydrogen gas.
Cobalt-iron hydroxide nanosheets electrodeposited on nickel foam have shown good HER performance, achieving a current density of 10 mA cm⁻² at an overpotential of 110 mV. nih.gov The synergistic effect between cobalt and iron is also believed to play a role in enhancing HER activity. DFT studies on related systems suggest that the combination of different metal atoms can optimize the hydrogen adsorption free energy, a key descriptor for HER activity. nih.gov Strategies such as co-doping with other elements like ruthenium and selenium have been shown to further improve the HER performance of cobalt hydroxide-based catalysts. mdpi.com
Overall Water Splitting: Bifunctional Electrocatalyst Development
The ability of cobalt-iron hydroxide systems to catalyze both the OER and HER makes them excellent candidates for bifunctional electrocatalysts in a single water electrolyzer. This eliminates the need for two different catalysts for the anode and cathode, simplifying the system and reducing costs.
| Catalyst System | Cell Voltage at 10 mA/cm² (V) | Stability | Reference |
|---|---|---|---|
| CoFe/NF || CoFe/NF | 1.64 | Excellent for 50 h | nih.gov |
| CoFe LDH-F || CoFe LDH-F | 1.63 | Long-term electrolysis test | nih.govacs.org |
| Co₅Fe₅MoO@CP || Co₅Fe₅MoO@CP | 1.60 | Stable over 35 days (HER) and 2 weeks (OER) | nih.gov |
| CoFe-OH@FeOOH || CoFe-OH@FeOOH | 1.56 | - | researchgate.net |
| Co(OH)₂/SFM-NF || Co(OH)₂/SFM-NF | 1.60 | Remarkable over 68 h | rsc.org |
Urea (B33335) Oxidation Reaction (UOR) Electrocatalysis
The electrocatalytic oxidation of urea is a promising alternative to the sluggish oxygen evolution reaction (OER) for hydrogen production, as it has a significantly lower thermodynamic potential (0.37 V vs. 1.23 V for OER). Cobalt-iron hydroxide and related materials have demonstrated significant activity for the UOR, facilitating the conversion of urea into less harmful products while cogenerating hydrogen at the cathode with reduced energy input.
Recent research has highlighted the potential of various cobalt-containing hydroxide materials for UOR. For instance, Cobalt-Vanadium Layered Double Hydroxides (CoV-LDHs) have been shown to exhibit superior UOR performance compared to pure cobalt hydroxide. The introduction of vanadium is believed to enhance the wettability of the catalyst and promote the adsorption of urea through a d-electron compensation effect between Co and V. pku.edu.cn Similarly, bifunctional catalysts like cobalt hydrogen phosphite (B83602) have been developed, which form active cobalt (oxy)hydroxide species on their surface during the electrochemical process, demonstrating high activity for both UOR and the hydrogen evolution reaction (HER). acs.org While not a cobalt-iron system, studies on nickel-cobalt (B8461503) bimetallic hydroxides have also provided valuable insights, showing that the incorporation of cobalt can significantly reduce the overpotential for urea oxidation compared to nickel hydroxide alone. researchgate.net
The performance of these cobalt-based hydroxide electrocatalysts for the urea oxidation reaction is summarized in the table below.
Table 1: Performance of Cobalt-Containing Hydroxide Electrocatalysts for Urea Oxidation Reaction (UOR)
| Electrocatalyst | Electrolyte | Potential at 10 mA·cm⁻² (V vs. RHE) | Tafel Slope (mV·dec⁻¹) | Reference |
|---|---|---|---|---|
| CoV-LDHs | 1 M KOH + 0.33 M Urea | 1.52 | 99.9 | pku.edu.cn |
| Co(OH)₂ | 1 M KOH + 0.33 M Urea | 1.59 | 115.9 | pku.edu.cn |
| HC-Co(H₂PO₂)₂ | Not Specified | 1.302 | Not Reported | acs.org |
| Ni-Co Hydroxide (ca. 43% Co) | Not Specified | Significant reduction of 150 mV compared to Ni(OH)₂ | Not Reported | researchgate.net |
Other Emerging Electrocatalytic Applications
Beyond the well-established applications in water splitting and the growing interest in urea oxidation, cobalt-iron hydroxide systems are being explored for a range of other electrocatalytic transformations. These emerging applications leverage the versatile redox properties and synergistic catalysis of bimetallic cobalt-iron materials.
Hydrazine (B178648) Oxidation Reaction (HzOR): Similar to urea oxidation, the hydrazine oxidation reaction presents a thermodynamically more favorable alternative to the OER for energy-saving hydrogen production. Vanadium-doped cobalt-iron layered double hydroxide (V-CoFe-LDH) nanosheets have been reported as efficient electrocatalysts for HzOR in alkaline media. The introduction of vanadium modulates the electronic structure and increases the density of active sites, facilitating the oxidation of hydrazine at significantly lower potentials compared to water oxidation. rsc.orgrsc.org
Alcohol Oxidation: The electro-oxidation of alcohols, such as benzyl (B1604629) alcohol, into valuable chemicals is another area where cobalt-iron-based materials are showing promise. Cobalt/iron(oxides) heterostructures have been demonstrated to be effective catalysts for the benzyl alcohol oxidation reaction (BAO). The interfaces within these heterostructures are believed to host defective sites that facilitate the adsorption and dissociation of intermediates, thereby enhancing the catalytic activity. acs.orgresearchgate.net This application is particularly attractive as it can be coupled with the hydrogen evolution reaction, enabling the simultaneous production of hydrogen and value-added organic compounds.
Glucose Oxidation: Non-enzymatic glucose sensing is a critical technology for diabetes management. Bimetallic cobalt-iron catalysts supported on carbon have been investigated for the electrocatalytic oxidation of glucose. The synergistic effect between cobalt and iron provides intrinsic electrocatalytic properties suitable for the chemisorption and oxidation of glucose molecules, enabling sensitive detection in complex matrices like human urine. scientific.net
The performance of cobalt-iron based electrocatalysts in these emerging applications is highlighted in the table below.
Table 2: Performance of Cobalt-Iron Based Electrocatalysts in Other Emerging Applications
| Application | Electrocatalyst | Key Performance Metric | Reference |
|---|---|---|---|
| Hydrazine Oxidation | V-CoFe-LDH | 0.80 V vs. RHE to achieve 100 mA·cm⁻² in 1.0 M KOH + 0.1 M hydrazine | rsc.org |
| Benzyl Alcohol Oxidation | Fe/Co(oxides) heterostructures | 10 mA·cm⁻² at a voltage of 1.42 V for overall water splitting with BAO | acs.orgresearchgate.net |
| Glucose Sensing | CoFe/C | Sensitivity of 318.42 µA·cm⁻²·mM⁻¹ at low glucose levels (< 1 mM) | scientific.net |
Advanced Engineering and Modification Strategies for Cobalt Iron Hydroxide Catalysts
Compositional Tuning and Doping
The intrinsic catalytic activity of cobalt-iron hydroxide (B78521) is profoundly influenced by its elemental composition and the presence of dopants. By strategically altering the ratio of cobalt to iron and introducing other elements, it is possible to create a synergistic effect that enhances catalytic performance. The incorporation of iron into the cobalt hydroxide structure, for instance, has been shown to increase the intrinsic activity by approximately 100-fold, with optimal performance observed at an iron content of 40-60%. acs.org This enhancement is attributed to the strong electronic interactions between cobalt and iron, which modify the electronic structure of the catalyst. acs.org
Heteroatom Doping (e.g., Cr doping)
The introduction of heteroatoms into the cobalt-iron hydroxide lattice is a powerful technique to modulate its electronic properties and create more active catalytic sites. Chromium (Cr) doping, for example, has been demonstrated to be an effective strategy. By incorporating chromium, the electronic structure of the nearby cobalt active centers can be regulated, leading to a significant enhancement in catalytic activity. researchgate.net This modification can result in a lower overpotential required for catalytic reactions. For instance, chromium-doped cobalt carbonate hydroxide has shown a low overpotential of 203 mV at a current density of 10 mA cm-2. mdpi.com
Another example of heteroatom doping is the use of boron. The synthesis of partially amorphous boron-modified cobalt iron layered double hydroxides (B-Co2Fe LDH) has been shown to enhance electronic kinetics and create abundant active sites. uh.edu This leads to superb catalytic activity, requiring an overpotential of only 205 mV to achieve a current density of 10 mA cm-2. uh.edu
Noble-Metal Single-Atom Doping
While extensive research has been conducted on heteroatom doping with non-precious metals, the concept of doping with single atoms of noble metals is an emerging area with significant potential. Although specific studies focusing solely on noble-metal single-atom doping in cobalt(2+) iron(2+) hydroxide (1/1/4) are limited, the principles from related material systems suggest that this approach could lead to highly efficient and cost-effective catalysts. The precise placement of individual noble metal atoms within the hydroxide lattice could create highly active and stable catalytic centers, maximizing the utility of the precious metal.
Surface and Interface Engineering
Surface State Modulation (e.g., NaBH4 treatment)
A facile treatment with a sodium borohydride (B1222165) (NaBH4) solution can be employed to modulate the surface state of CoFeOxHy catalysts, leading to enhanced activity. acs.org This treatment can induce a phase reconstruction of the catalyst's framework. acs.org The strong reducing ability of NaBH4 strengthens the interaction between cobalt and iron, which can facilitate the formation of high-valence iron sites while retaining low-valence cobalt species. acs.org This dual modulation of the oxidation states of cobalt and iron significantly accelerates charge transfer kinetics, ultimately boosting catalytic performance. acs.org For example, a NaBH4-treated CoFe catalyst showed a reduced overpotential of 270 mV at 10 mA cm−2. acs.org
Plasma Etching and Vacancy Introduction
Plasma etching is a technique that can be used to modify the surface of materials with high precision. While direct studies on plasma etching of cobalt-iron hydroxide are not abundant, research on related materials like cobalt hydroxide nanowires has shown that plasma modification can create a greater number of active sites and improve conductivity. nih.gov This process can introduce defects and vacancies into the material's structure. The creation of oxygen vacancies in cobalt-iron layered double hydroxides is a key strategy to enhance their catalytic activity. acs.org These vacancies can create more coordinatively unsaturated metal sites and improve the intrinsic electronic conductivity, which are crucial for many catalytic reactions. acs.org
Heterostructure and Hybrid Material Design
Creating heterostructures and hybrid materials by combining cobalt-iron hydroxide with other functional materials is a highly effective strategy to leverage synergistic effects. This approach can improve charge transport, increase the number of active sites, and enhance the stability of the catalyst.
For instance, cobalt-iron layered double hydroxide (CoFe-LDH) nanosheets have been successfully integrated with nickel-metal organic frameworks (Ni-MOF). nih.gov This composite material provides a large number of electrochemical active sites, leading to accelerated electron transfer rates. nih.gov Another example is the creation of a heterostructure between CoFe-LDH and nickel selenide (B1212193) (NiSe). researchgate.net The interfacial coupling in this design enhances both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). researchgate.net The CoFe-LDH@NiSe heterostructure required a low overpotential of 127 mV for the OER and 38 mV for the HER at a current density of 10 mA cm-2. researchgate.net
Furthermore, coupling CoFe-LDH nanorods with graphene oxides on a nickel foam substrate has been shown to create a noble metal-free electrocatalyst with high activity. sci-hub.se The resulting hierarchical architecture provides abundant electroactive sites and facilitates efficient electron transfer. sci-hub.se
Interactive Data Table: Performance of Modified Cobalt-Iron Hydroxide Catalysts
| Catalyst Modification | Target Application | Key Performance Metric | Value |
| Chromium Doping | Oxygen Evolution Reaction | Overpotential @ 10 mA cm⁻² | 203 mV |
| Boron Modification | Oxygen Evolution Reaction | Overpotential @ 10 mA cm⁻² | 205 mV |
| NaBH4 Treatment | Oxygen Evolution Reaction | Overpotential @ 10 mA cm⁻² | 270 mV |
| CoFe-LDH@NiSe Heterostructure | Oxygen Evolution Reaction | Overpotential @ 10 mA cm⁻² | 127 mV |
| CoFe-LDH@NiSe Heterostructure | Hydrogen Evolution Reaction | Overpotential @ 10 mA cm⁻² | 38 mV |
Integration with Carbon Materials (e.g., MXene, Graphitic Carbon Nitrides)
The catalytic efficacy of cobalt-iron hydroxides can be significantly amplified through strategic integration with advanced carbon materials such as MXenes and graphitic carbon nitrides (g-C3N4). These carbon-based platforms serve not merely as inert supports but as active components that create synergistic effects, enhancing electronic conductivity, increasing the number of accessible active sites, and improving structural stability.
MXenes , a class of two-dimensional (2D) transition metal carbides and nitrides, are excellent support materials due to their high electrical conductivity and large surface area. mdpi.com When cobalt-iron hydroxide is grown on MXene nanosheets, the resulting composite material benefits from the rapid electron transfer facilitated by the MXene substrate. mdpi.comresearchgate.net This enhanced conductivity is crucial for electrocatalytic reactions, as it accelerates the movement of electrons from the electrode to the catalyst's active sites. mdpi.com For instance, in studies involving cobalt-based layered double hydroxides (LDHs) on Ti3C2Tx MXene, the MXene support has been shown to prevent the agglomeration of the LDH flakes, leading to a more stable structure with more accessible active sites. researchgate.netnih.gov The strong interfacial coupling between the hydroxide and the MXene can optimize the electronic structure, which in turn accelerates reaction kinetics for processes like the hydrogen evolution reaction (HER). nih.gov This synergistic interaction helps to preserve the MXene structure from oxidation at high potentials, ensuring long-term stability and performance. researchgate.net
Graphitic carbon nitride (g-C3N4) , a metal-free polymer semiconductor, offers a unique platform for catalyst integration due to its distinct electronic structure and chemical stability. nih.gov When cobalt-iron compounds are hybridized with g-C3N4, the resulting catalyst often exhibits enhanced performance in various applications, including water purification and electrocatalysis. rsc.orgacs.org The nitrogen-rich structure of g-C3N4 provides abundant lone-pair electrons that can serve as effective anchoring sites for metal ions, leading to the formation of strong Co-N bonds. nih.gov This robust chemical bonding helps to prevent the leaching of metal ions, thereby improving the catalyst's durability. nih.gov Furthermore, the heterojunction formed at the interface between the cobalt-iron hydroxide and g-C3N4 can promote electron transfer, which is beneficial for catalytic cycles. rsc.org For example, cobalt-ferrite-doped g-C3N4 has been utilized in nanoconfined catalytic membranes, demonstrating high stability and efficient catalytic capacity. rsc.org Hybrids of flower-like cobalt hydroxide on g-C3N4 have shown significantly improved photoelectric activities and enhanced performance in the oxygen evolution reaction (OER) compared to pristine g-C3N4. acs.org
The table below summarizes the performance improvements observed in cobalt-based catalysts when integrated with carbon materials.
| Catalyst System | Application | Key Performance Metric | Improvement Noted |
| Ag@CoFe2O4/g-C3N4 | Hydrogen Evolution Reaction (HER) | Overpotential at 10 mA cm⁻² | -259 mV, indicating high activity |
| Ag@CoFe2O4/g-C3N4 | Hydrogen Evolution Reaction (HER) | Tafel Slope | 62.9 mV dec⁻¹, suggesting favorable kinetics |
| Co/Co3O4/Ti3C2Tx (MXene) | Hydrogen Evolution Reaction (HER) | Overpotential at 10 mA cm⁻² | 87 mV in 1 M KOH |
| Rh-CoNi LDH/MXene | Hydrogen Evolution Reaction (HER) | Overpotential at -10 mA cm⁻² | 74.6 ± 0.4 mV, with excellent stability |
This table presents data on related cobalt-based systems to illustrate the impact of integration with carbon materials.
Support Effects and Interfacial Interactions
Reducible oxide supports, such as ceria (CeO2), can have a strong interaction with cobalt-based catalysts, which affects their redox properties. nih.gov The morphology of the support material also plays a vital role; for example, cobalt oxides supported on rod-shaped ceria nanostructures have demonstrated enhanced reducibility and catalytic activity compared to those on cube-shaped ceria or spherical silica (B1680970). nih.gov This is attributed to the presence of more surface oxygen vacancies and superior oxygen storage and mobility in the rod-shaped support. nih.gov These interactions at the metal-support interface can be tuned through treatments like reduction-oxidation-reduction cycles, which have been shown to increase the catalyst's surface area and enhance activity. researchgate.net
In Co1−xFex(OOH) systems, the cobalt oxyhydroxide (CoOOH) component can be viewed as a conductive and chemically stabilizing host for the more active iron sites. acs.orgnih.gov While iron oxyhydroxide (FeOOH) has a high intrinsic activity for the oxygen evolution reaction (OER), it suffers from poor electrical conductivity. acs.orgnih.gov The integration of iron into the CoOOH structure creates strong electronic interactions between the two elements. acs.orgnih.gov This is evidenced by an anodic shift in the Co2+/3+ redox wave as iron content increases, which indicates that the electronic structure of the cobalt centers is modified, making their oxidation more difficult. acs.org The CoOOH host provides the necessary electrical conductivity, allowing the highly active Fe sites to participate effectively in the catalytic process. acs.orgnih.gov This synergistic relationship highlights how the "support" or host material can fundamentally enable the catalytic potential of the active sites.
The stability of the catalyst is also heavily dependent on these interactions. For instance, in Co1−xFex(OOH) films, compositions with lower iron content (x < 0.54) appear to be chemically stable, whereas iron-rich films tend to dissolve under OER conditions. nih.gov This suggests that the cobalt-rich host structure provides a stabilizing effect. nih.gov The interplay between the catalyst and the support can also impact mass transport and the exposure of active sites. mdpi.com Mixed oxide supports like SiO2-Al2O3 can offer a combination of high surface area from silica and enhanced metal-support interactions from alumina, leading to improved metal dispersion and catalytic performance. mdpi.com
Morphological Control for Enhanced Active Sites and Mass Transfer
Controlling the morphology of cobalt-iron hydroxide catalysts at the nanoscale is a powerful strategy for enhancing their performance by maximizing the number of exposed active sites and facilitating efficient mass transfer of reactants and products. uow.edu.au By engineering specific architectures, such as nanosheets, hierarchical structures, and porous frameworks, it is possible to significantly boost catalytic activity. nih.govresearchgate.net
Ultrathin two-dimensional (2D) nanosheets are a particularly effective morphology. The exfoliation of bulk layered double hydroxides (LDHs) into ultrathin nanosheets dramatically increases the specific surface area, exposing a greater fraction of the catalytically active metal centers. acs.org This process can create more coordinatively unsaturated metal sites and defects, such as oxygen vacancies, which are often the primary locations for catalytic reactions. acs.orgresearchgate.net For example, defect-rich ultrathin cobalt-iron LDH nanosheets have demonstrated superior performance for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), outperforming commercial IrO2 catalysts in activity and stability for OER. acs.org Similarly, creating nanoporous surfaces on Co(OH)2 nanosheets through processes like cation-exchange can lead to a higher electrochemical active surface area (ECSA) and significantly enhanced catalytic activity. uow.edu.au
Hierarchical structures, which involve the assembly of nanoscale building blocks into larger, more complex architectures, offer advantages for both active site exposure and mass transport. nih.govresearchgate.net For instance, hierarchical hollow nanospheres of cobalt silicate (B1173343) hydroxide have been synthesized to maximize the dispersion and exposure of cobalt active centers. researchgate.net Such structures prevent the aggregation of nanoparticles and create open channels that allow for easy diffusion of reactants to the active sites and rapid release of gaseous products, which is particularly important in reactions like water splitting. acs.org The synthesis of iron-doped cobalt silicate hydroxide electrocatalysts assembled from ultrathin nanosheets into a hierarchical structure resulted in a minimal overpotential and a low Tafel slope for the OER, showcasing the benefits of morphological control. nih.gov Doping with iron in these structures can further enhance the intrinsic activity of the active sites. nih.govacs.org
The table below presents research findings on the performance of morphologically controlled and doped cobalt-iron hydroxide catalysts for the Oxygen Evolution Reaction (OER).
| Catalyst | Morphology / Feature | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |
| Optimal CoFeSi | Hierarchical Nanosheets | 282 mV | 57 |
| Ni0.83Fe0.17(OH)2 | Nanosheets via Cation-Exchange | 245 mV | 61 |
| Co0.20Fe0.80OOH | Nanoparticles | 383 mV | 40 |
| Co1-xFex(OOH) (x ≈ 0.4-0.6) | Thin Film | ~350 mV (for TOF calculation) | Not specified |
This table provides data on various iron-doped cobalt and nickel hydroxide systems to illustrate the impact of morphological control and composition on electrocatalytic performance.
By carefully designing the catalyst's architecture, researchers can effectively address key challenges in catalysis, leading to the development of more efficient and durable materials for a range of applications. uow.edu.au
Conclusions and Future Research Directions
Summary of Key Advancements in Cobalt-Iron Hydroxide (B78521) Research
Research into cobalt-iron hydroxides, particularly in the form of layered double hydroxides (LDHs), has led to significant advancements in materials science and catalysis. A primary area of progress is in the synthesis of nanostructured forms of these materials, such as nanosheets and nanobelts, which offer a high specific surface area. rhhz.net This increased surface area is advantageous for applications like electrocatalysis as it exposes more active sites, shortens charge transport distances, and facilitates mass transfer. rhhz.net
Furthermore, significant strides have been made in understanding the synergistic effects between cobalt and iron. The incorporation of iron into the cobalt hydroxide structure has been found to dramatically enhance the intrinsic activity for the OER, in some cases by as much as 100-fold compared to pure cobalt oxyhydroxide. nih.govacs.org It is hypothesized that iron acts as the highly active site, while the cobalt oxyhydroxide matrix primarily serves as a conductive, high-surface-area, and chemically stabilizing host. nih.govresearchgate.net This understanding has been crucial in the development of some of the most active known OER catalysts. nih.gov
Outstanding Challenges and Limitations
Stability is another significant concern. Research has shown that iron-rich Co(1-x)Fe(x)(OOH) films (where x is greater than or equal to 0.54) can dissolve in alkaline electrolytes under OER conditions. nih.govacs.org While compositions with lower iron content appear more chemically stable, their OER activity can decrease over time, potentially due to conversion into denser, less active oxide-like phases. nih.govacs.org The long-term operational stability, especially under harsh industrial conditions, remains a critical hurdle to overcome.
Furthermore, the synthesis methods, while advancing, can still present challenges in terms of scalability and reproducibility. Achieving precise control over the morphology, crystal structure, and defect density on a large scale is essential for commercial viability but remains a complex task. The synthesis of CoFe-LDHs can also result in the formation of impurities, such as cobalt hydroxycarbonate hydrate (B1144303) or cobalt iron oxyhydroxides, depending on the reaction conditions like pH. nih.gov
Prospects for Rational Design of Next-Generation Cobalt-Iron Hydroxide Materials
The future of cobalt-iron hydroxide research lies in the rational design of next-generation materials with tailored properties for specific applications. A key strategy is the precise tuning of the electronic configuration by carefully controlling the ratio of cobalt to iron. nih.gov This compositional adjustment has been shown to directly influence the catalytic activity. nih.govresearchgate.net The optimal iron content for OER activity in one study was found to be around 35 at%. researchgate.net
Morphology control at the nanoscale is another promising avenue. The intentional design of structures like nanosheets, nanorods, or hierarchical assemblies can maximize the number of exposed active sites and enhance mass transport. rsc.org Expanding the interlayer spacing in the LDH structure is also a powerful method to improve electrochemical activity, as it can facilitate better interaction with electrolytes and reactants. rsc.org One-step ionothermal synthesis methods are being explored to create CoFe-LDHs with larger interplanar spacing. rsc.org
Importance of Integrated Experimental and Theoretical Approaches
To accelerate the rational design of advanced cobalt-iron hydroxide materials, a close integration of experimental and theoretical methods is indispensable. Experimental synthesis and characterization provide the foundational data on material properties and performance. Techniques like co-precipitation, hydrothermal synthesis, and electrodeposition allow for the creation of a wide range of CoFe-LDH structures. rhhz.netmagtech.com.cndongguk.edu Comprehensive characterization using methods such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and various spectroscopic techniques reveals the material's crystal structure, morphology, and electronic properties. nih.gov
Theoretical approaches, such as Density Functional Theory (DFT) simulations, are crucial for providing a deeper understanding of the underlying mechanisms that govern the material's behavior. arxiv.org Theoretical calculations can help to elucidate the electronic structure, identify the most active catalytic sites, and explain the synergistic interactions between cobalt and iron. rsc.orgresearchgate.net For example, DFT has been used to investigate the crystal structure of related cobalt compounds, predicting stable phases and providing insights that aid in the interpretation of experimental XRD data. arxiv.org By combining theoretical predictions with experimental results, researchers can move beyond trial-and-error approaches and establish clear structure-activity relationships. This integrated strategy is essential for predicting the properties of new materials and guiding the synthesis of next-generation cobalt-iron hydroxides with enhanced performance for a variety of applications. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
